6-bromo-1H-indole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1H-indole-4-carbohydrazide is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities . The addition of a bromo group at the 6th position and a carbohydrazide group at the 4th position of the indole ring enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1H-indole at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 6-bromo-1H-indole is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 4th position .
Industrial Production Methods
Industrial production methods for 6-bromo-1H-indole-4-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1H-indole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-bromo-1H-indole-4-carboxylic acid.
Reduction: Formation of 6-bromo-1H-indole-4-carbohydrazine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-bromo-1H-indole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 6-bromo-1H-indole-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-1H-indole-4-carboxylic acid
- 6-bromo-1H-indole-4-carbohydrazine
- 6-bromo-1H-indole-4-carboxamide
Uniqueness
6-bromo-1H-indole-4-carbohydrazide is unique due to the presence of both the bromo and carbohydrazide groups, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit enhanced potency in certain biological assays and offer unique synthetic opportunities for the development of new derivatives .
Eigenschaften
Molekularformel |
C9H8BrN3O |
---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
6-bromo-1H-indole-4-carbohydrazide |
InChI |
InChI=1S/C9H8BrN3O/c10-5-3-7(9(14)13-11)6-1-2-12-8(6)4-5/h1-4,12H,11H2,(H,13,14) |
InChI-Schlüssel |
VGGCPWHDMHAKDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.